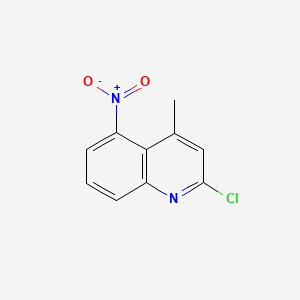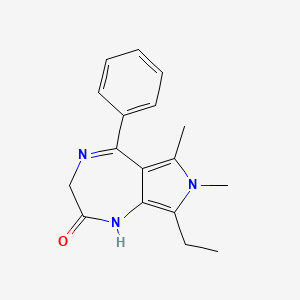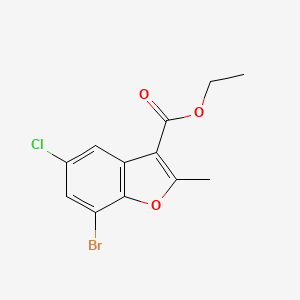
2-Chloro-4-methyl-5-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-methyl-5-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methyl-5-nitroquinoline typically involves the nitration of 2-chloro-4-methylquinoline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed:
- Substitution reactions yield derivatives with different functional groups replacing the chlorine atom.
- Reduction reactions produce 2-amino-4-methyl-5-nitroquinoline.
- Oxidation reactions result in 2-chloro-4-carboxy-5-nitroquinoline.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-5-nitroquinoline and its derivatives often involves interaction with biological macromolecules such as DNA, proteins, and enzymes. The nitro group can undergo bioreduction to form reactive intermediates that can cause DNA damage or inhibit enzyme activity. The chlorine and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
2-Chloro-4-methylquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Methyl-5-nitroquinoline: Lacks the chlorine atom, affecting its substitution reactions.
2-Chloro-5-nitroquinoline: Lacks the methyl group, influencing its lipophilicity and biological activity.
Uniqueness: 2-Chloro-4-methyl-5-nitroquinoline is unique due to the combined presence of chlorine, methyl, and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields.
Properties
CAS No. |
54965-60-5 |
|---|---|
Molecular Formula |
C10H7ClN2O2 |
Molecular Weight |
222.63 g/mol |
IUPAC Name |
2-chloro-4-methyl-5-nitroquinoline |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-5-9(11)12-7-3-2-4-8(10(6)7)13(14)15/h2-5H,1H3 |
InChI Key |
RHHMCNAZQZYKMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=CC=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]piperidine](/img/structure/B13944131.png)







![Benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]-](/img/structure/B13944191.png)

![Ethyl 4,5-dihydro-5-methyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-2-furancarboxylate](/img/structure/B13944206.png)
